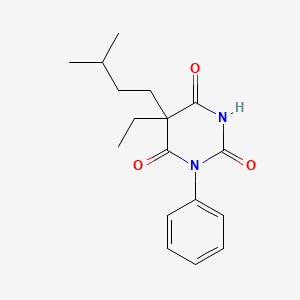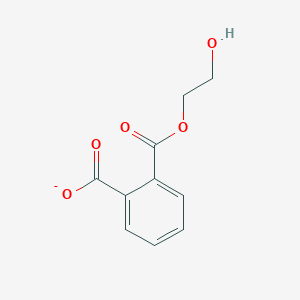
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester, also known as mono(2-hydroxyethyl) phthalate, is an organic compound belonging to the class of phthalate esters. It is derived from phthalic acid and is commonly used as a plasticizer in various industrial applications. This compound is known for its ability to enhance the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester can be synthesized through the esterification of phthalic anhydride with ethylene glycol. The reaction typically involves heating phthalic anhydride with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic Anhydride+Ethylene Glycol→1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This helps drive the reaction to completion and increases the yield of the desired ester. After the reaction, the product is purified through distillation and filtration to obtain a high-purity compound.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and ethylene glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
科学研究应用
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diethyl phthalate (DEP): A smaller phthalate ester used in personal care products.
Dibutyl phthalate (DBP): Used in adhesives and coatings.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance flexibility and durability in plastics makes it valuable in various industrial applications.
属性
分子式 |
C10H9O5- |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
InChI 键 |
NTINFTOOVNKGIU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


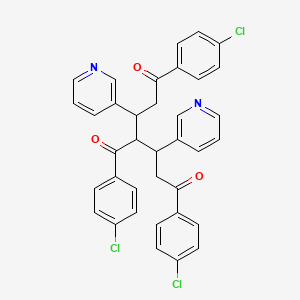

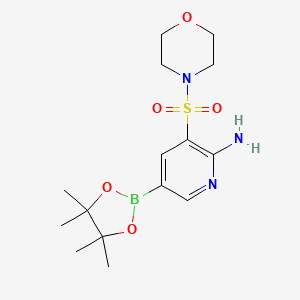
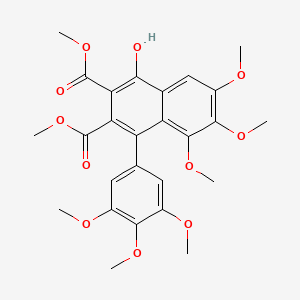


![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
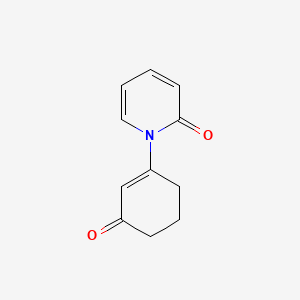

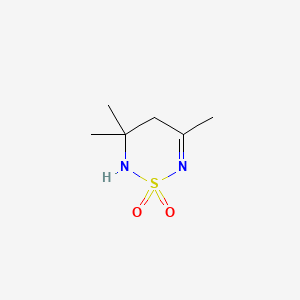
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
